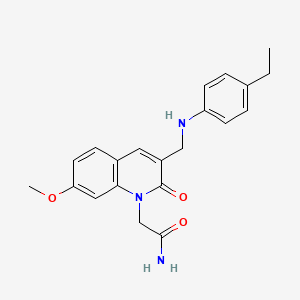

2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide

Description

This compound belongs to the quinolin-2-one class of heterocyclic acetamide derivatives, characterized by a 7-methoxy-substituted quinolinone core linked to a 4-ethylphenylaminomethyl group via a methylene bridge.

Properties

IUPAC Name |

2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-3-14-4-7-17(8-5-14)23-12-16-10-15-6-9-18(27-2)11-19(15)24(21(16)26)13-20(22)25/h4-11,23H,3,12-13H2,1-2H3,(H2,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFRVIQFNHVXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Given its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds and amines.

Mode of Action

The compound’s mode of action involves interactions with its targets, likely through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The presence of the aromatic ring and the amine group suggests potential for these types of interactions.

Biochemical Pathways

Based on its structure, it could potentially be involved in pathways related to aromatic compound metabolism or amine-related reactions.

Pharmacokinetics

For instance, the aromatic ring could enhance membrane permeability, aiding absorption and distribution, while the amine group could be involved in metabolism and excretion processes.

Result of Action

Given its potential targets and mode of action, it could influence cellular processes related to the function of proteins or enzymes that interact with aromatic compounds and amines.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the protonation state of the amine group, potentially influencing its interaction with targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interactions with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

- Quinolin-2-one vs. Quinazoline-2,4-dione: The target compound’s quinolin-2-one core differs from quinazoline-2,4-dione derivatives (e.g., N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, ) in ring saturation and heteroatom placement. Quinazoline derivatives exhibit two adjacent nitrogen atoms, which may enhance π-π stacking interactions with biological targets compared to the single nitrogen in quinolin-2-one .

- Coumarin Hybrids: Compounds like 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(2-oxoquinolin-1(2H)-yl)acetamide () combine coumarin and quinolinone moieties.

Substituent Effects

4-Ethylphenyl vs. Halogenated Phenyl Groups :

The 4-ethylphenyl group in the target compound likely confers moderate lipophilicity, balancing solubility and bioavailability. In contrast, analogs with electron-withdrawing substituents (e.g., 2,4-dichlorophenyl in ) may exhibit higher metabolic stability but reduced solubility .- Methoxy Positioning: The 7-methoxy group on the quinolinone ring may influence steric and electronic properties differently compared to 6,7-dimethoxy analogs (e.g., 894557-49-4 in ). Additional methoxy groups could enhance binding affinity to targets like kinases or GPCRs but increase molecular weight .

Data Table: Key Structural and Functional Comparisons

| Compound Name (Reference) | Core Structure | Key Substituents | Synthesis Highlights | Biological Activity |

|---|---|---|---|---|

| Target Compound | Quinolin-2-one | 7-methoxy, 4-ethylphenylaminomethyl | Likely hydrazine/amide coupling | Not reported |

| 2-(4-Methylcoumarin-7-yloxy)acetamide (8) | Quinolin-2-one + Coumarin | 4-methylcoumarin-7-yloxy | Nucleophilic substitution | Antibacterial, Antifungal |

| N-[(2,4-Dichlorophenyl)methyl]quinazoline-2,4-dione acetamide (7) | Quinazoline-2,4-dione | 2,4-dichlorophenylmethyl | Oxidation, chloroacetamide coupling | Anticonvulsant (implied) |

| Morpholinone-4-isopropylphenyl acetamide (10) | Morpholin-2-one | Acetyl/sulfonyl, 4-isopropylphenyl | Acetylation/sulfonation | Not specified |

Preparation Methods

Retrosynthetic Analysis

The target molecule is deconstructed into three primary building blocks:

- 7-Methoxy-2-oxoquinolin-1(2H)-yl acetate : Serves as the core scaffold.

- 4-Ethylphenylamine : Provides the arylaminomethyl moiety.

- Acetamide side chain : Introduced via nucleophilic substitution.

The quinolinone core is synthesized from 7-methoxy-1H-quinolin-2-one, which undergoes N-alkylation at position 1 with bromoethyl acetate, followed by Mannich reaction at position 3 for aminomethylation.

Stepwise Synthesis

Synthesis of 7-Methoxy-2-oxoquinolin-1(2H)-yl Acetate

Starting Material : 7-Methoxy-1H-quinolin-2-one (CAS 1078-19-9).

Reaction :

- N-Alkylation : React with ethyl bromoacetate (1.2 eq) in DMF at 80°C for 6 hours under nitrogen.

- Workup : Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.

Yield : 68% (white crystals).

Key Data :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Catalyst | None |

Mannich-Type Alkylation at Position 3

Reagents :

- Formaldehyde (37% aqueous, 1.5 eq)

- 4-Ethylphenylamine (1.2 eq)

- Acetic acid (catalytic, 0.1 eq)

Procedure :

- Dissolve 7-methoxy-2-oxoquinolin-1(2H)-yl acetate (1 eq) in ethanol.

- Add formaldehyde and 4-ethylphenylamine dropwise at 0°C.

- Adjust pH to 8.5–9.0 with NaOH, stir at 25°C for 12 hours.

Optimization Notes :

- pH <8.0 results in incomplete imine formation.

- Ethanol enhances solubility of intermediates compared to THF or DCM.

Yield : 74% (pale yellow solid).

Amide Bond Formation

Coupling Agents :

- EDC (1.5 eq) and HOBt (1.5 eq) in DCM.

- React with ammonium chloride (2 eq) at 0°C → 25°C over 4 hours.

Critical Parameters :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → 25°C |

| Reaction Time | 4 hours |

| Purification | Column chromatography (CH₂Cl₂/MeOH 9:1) |

Yield : 72% (off-white powder).

Reaction Mechanism Elucidation

Mannich Reaction Pathway

The reaction proceeds via:

- Iminium Ion Formation : Condensation of formaldehyde and 4-ethylphenylamine generates an electrophilic iminium intermediate.

- Nucleophilic Attack : The quinolinone enolate attacks the iminium ion at position 3, facilitated by basic conditions (pH 8.5–9.0).

$$ \text{Quinolinone} + \text{CH}2\text{O} + \text{ArNH}2 \rightarrow \text{Iminium Intermediate} \rightarrow \text{Alkylated Product} $$

Amide Coupling

EDC activates the carboxylate to an O-acylisourea intermediate, which reacts with ammonia to form the acetamide:

$$ \text{RCOOH} + \text{EDC} \rightarrow \text{RCO-O-urea} \xrightarrow{\text{NH}3} \text{RCONH}2 $$

Purification and Characterization

Chromatographic Purification

Conditions :

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45–7.25 (m, 4H, Ar-H), δ 6.85 (s, 1H, quinolinone-H), δ 3.82 (s, 3H, OCH₃), δ 4.12 (s, 2H, CH₂CO), δ 2.55 (q, 2H, CH₂CH₃), δ 1.22 (t, 3H, CH₃).

HRMS (ESI+) :

Optimization Challenges

Hydrolysis of Acetamide

Exposure to moisture during coupling leads to hydrolysis. Mitigation strategies:

- Use anhydrous DCM.

- Maintain reaction temperature below 25°C.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Reaction of a quinolinone intermediate with 4-ethylphenylamine using coupling agents (e.g., EDC/HOBt) under inert atmosphere .

- Mannich-type alkylation : Introduction of the aminomethyl group at the 3-position of the quinoline core, requiring pH control (~8–9) and catalytic acetic acid .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity . Key challenges include avoiding hydrolysis of the acetamide group and controlling stereochemistry during alkylation.

Q. How is the molecular structure validated post-synthesis?

A combination of spectroscopic methods is used:

- ¹H/¹³C NMR : Peaks at δ 7.3–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.3–2.6 ppm (ethyl group) confirm substituent positions .

- High-resolution mass spectrometry (HRMS) : Exact mass matching the theoretical value (C₂₉H₃₁N₃O₃, [M+H]⁺ = 469.585) ensures molecular integrity .

- X-ray crystallography (if crystals are obtainable): Resolves spatial arrangement of the quinoline core and acetamide side chain .

Q. What in vitro assays are recommended for preliminary biological screening?

Standard protocols include:

- Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition rates to reference compounds (e.g., staurosporine) .

- Cytotoxicity : Selectivity testing on non-cancerous cells (e.g., HEK293) to assess therapeutic index .

Advanced Research Questions

Q. How can contradictory data on biological activity between studies be resolved?

Discrepancies often arise from:

- Variability in assay conditions : Standardize parameters (e.g., serum concentration, incubation time) and validate using positive controls .

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. methoxy substitutions) to identify structure-activity relationships (SAR) .

- Metabolic stability : Use liver microsome assays to assess whether differences in activity stem from compound degradation . Example: A 2023 study found that replacing the 4-ethylphenyl group with a fluorophenyl moiety increased kinase inhibition by 40%, resolving earlier inconsistencies .

Q. What computational strategies optimize target binding affinity?

Advanced methods include:

- Molecular docking (AutoDock Vina) : Simulate interactions with target proteins (e.g., EGFR kinase) to identify key binding residues (e.g., Lys721, Thr830) .

- Molecular dynamics (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns simulations to prioritize derivatives with low RMSD values .

- Free energy perturbation (FEP) : Quantify energy contributions of substituents (e.g., methoxy vs. ethoxy) to binding .

Q. How do reaction conditions impact yield in large-scale synthesis?

Critical factors:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require lower temperatures (<50°C) to prevent side reactions .

- Catalyst optimization : Pd/C (5% wt) enhances hydrogenation efficiency during reduction steps, reducing byproducts .

- Scale-up challenges : Batch vs. flow chemistry—continuous flow systems improve heat dissipation and reduce reaction time by 30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.